molecular formula C10H14ClNOS B13255591 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride

3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride

Cat. No.: B13255591
M. Wt: 231.74 g/mol
InChI Key: CBBXIVKZEFGLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNOS. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a methoxyphenyl group attached via a sulfur atom. This compound is primarily used for research purposes in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 4-methoxyphenylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The methoxyphenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological targets, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride is unique due to the presence of the methoxyphenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research .

Properties

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanylazetidine;hydrochloride

InChI

InChI=1S/C10H13NOS.ClH/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H

InChI Key

CBBXIVKZEFGLNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.